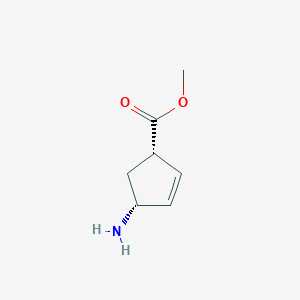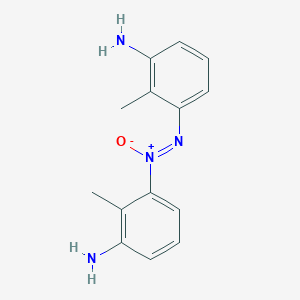![molecular formula C9H9NO2 B116142 3,7-Dimethylbenzo[d]isoxazol-6-ol CAS No. 148321-62-4](/img/structure/B116142.png)
3,7-Dimethylbenzo[d]isoxazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethylbenzo[d]isoxazol-6-ol is a heterocyclic compound that has gained attention in recent years due to its potential for use in scientific research. This compound has unique properties that make it useful in various fields of study, including biochemistry and pharmacology. In
Mecanismo De Acción
The mechanism of action of 3,7-Dimethylbenzo[d]isoxazol-6-ol involves its ability to inhibit PTPs. PTPs are responsible for dephosphorylating proteins, which can activate or deactivate cellular signaling pathways. By inhibiting PTPs, 3,7-Dimethylbenzo[d]isoxazol-6-ol can alter cellular signaling pathways, leading to a variety of physiological effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3,7-Dimethylbenzo[d]isoxazol-6-ol are diverse. In addition to its ability to inhibit PTPs, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. It has also been found to have anti-cancer properties, making it a potential candidate for the treatment of various forms of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,7-Dimethylbenzo[d]isoxazol-6-ol in lab experiments is its ability to inhibit PTPs, which can be useful in studying cellular signaling pathways. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of 3,7-Dimethylbenzo[d]isoxazol-6-ol. One potential direction is the development of more potent and selective inhibitors of PTPs. Another potential direction is the investigation of the neuroprotective properties of this compound in the treatment of neurodegenerative diseases. Additionally, the anti-inflammatory and anti-cancer properties of this compound could be further explored for potential therapeutic applications.
In conclusion, 3,7-Dimethylbenzo[d]isoxazol-6-ol is a compound with unique properties that make it useful in various scientific research applications. Its ability to inhibit PTPs and its diverse biochemical and physiological effects make it a potential candidate for the treatment of various diseases. However, its potential toxicity and limitations in lab experiments must be taken into consideration. Further research is needed to fully understand the potential of this compound in scientific research.
Métodos De Síntesis
The synthesis of 3,7-Dimethylbenzo[d]isoxazol-6-ol involves the reaction of 3,5-dimethylphenyl isocyanate with hydroxylamine hydrochloride. This reaction produces the desired compound in good yields. The purity of the compound can be increased through recrystallization.
Aplicaciones Científicas De Investigación
3,7-Dimethylbenzo[d]isoxazol-6-ol has been used in various scientific research applications. It has been found to be a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways. This compound has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
148321-62-4 |
|---|---|
Nombre del producto |
3,7-Dimethylbenzo[d]isoxazol-6-ol |
Fórmula molecular |
C9H9NO2 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
3,7-dimethyl-1,2-benzoxazol-6-ol |
InChI |
InChI=1S/C9H9NO2/c1-5-8(11)4-3-7-6(2)10-12-9(5)7/h3-4,11H,1-2H3 |
Clave InChI |
SATJMNCUUXJQEB-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C2C(=C(NO2)C)C=CC1=O |
SMILES |
CC1=C(C=CC2=C1ON=C2C)O |
SMILES canónico |
CC1=C2C(=C(NO2)C)C=CC1=O |
Sinónimos |
1,2-Benzisoxazol-6-ol,3,7-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



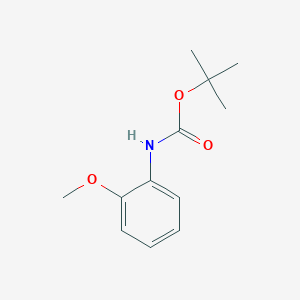

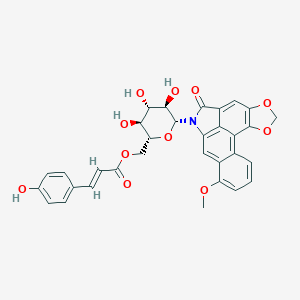
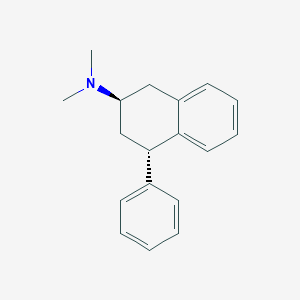
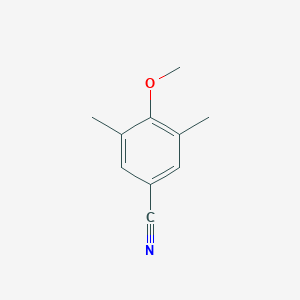
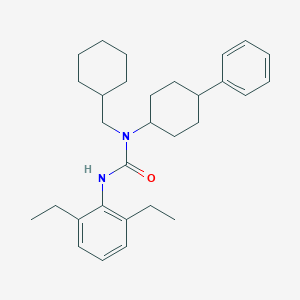
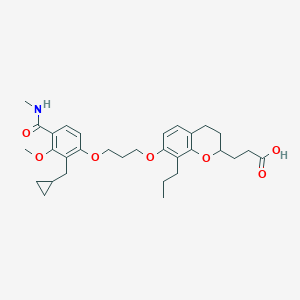
![2-[(Tert-butyldiphenylsilyloxy)methyl]-1,3-dioxolan-4-one](/img/structure/B116079.png)
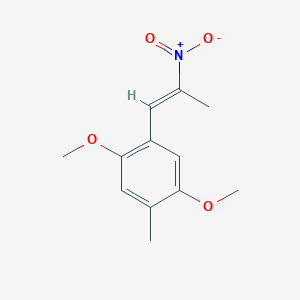
![Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B116082.png)
